molecular formula C9H22SSi2 B12548702 1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)- CAS No. 667894-44-2

1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)-

Cat. No.: B12548702
CAS No.: 667894-44-2
M. Wt: 218.51 g/mol
InChI Key: IDMTXTWHERLFFS-UHFFFAOYSA-N
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Description

1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)- is a unique organosilicon compound that features a silicon atom within a six-membered ring structure

Preparation Methods

The synthesis of 1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)- typically involves the reaction of organosilicon precursors with sulfur-containing reagents. One common method includes the use of trimethylsilyl chloride and dimethyl sulfide under controlled conditions to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives, where the trimethylsilyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex silicon-containing molecules.

    Biology: Research is ongoing to explore its potential as a bioactive compound, with studies investigating its interactions with biological molecules.

    Industry: This compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)- exerts its effects involves interactions with various molecular targets. The silicon atom within the ring structure can form stable bonds with other elements, facilitating the formation of complex molecular architectures. Pathways involved in its reactions include nucleophilic attack on the silicon center and subsequent rearrangements.

Comparison with Similar Compounds

Similar compounds to 1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)- include:

    1-Thia-3-silacyclobutane, 3,3-dimethyl-: This compound features a four-membered ring structure and exhibits different reactivity due to ring strain.

    1-Thia-3-silacyclohexane, 3,3-dimethyl-2-phenyl-:

The uniqueness of 1-Thia-3-silacyclohexane, 3,3-dimethyl-2-(trimethylsilyl)- lies in its six-membered ring structure and the presence of both silicon and sulfur atoms, which confer distinct reactivity and stability compared to its analogs.

Properties

CAS No.

667894-44-2

Molecular Formula

C9H22SSi2

Molecular Weight

218.51 g/mol

IUPAC Name

(3,3-dimethyl-1,3-thiasilinan-2-yl)-trimethylsilane

InChI

InChI=1S/C9H22SSi2/c1-11(2,3)9-10-7-6-8-12(9,4)5/h9H,6-8H2,1-5H3

InChI Key

IDMTXTWHERLFFS-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CCCSC1[Si](C)(C)C)C

Origin of Product

United States

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